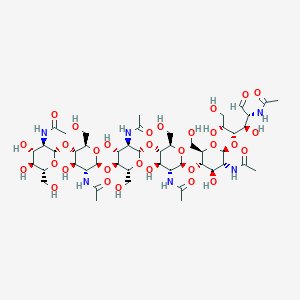

N-Acetylchitohexaose

描述

N-Acetylchitohexaose is a hexamer of N-acetylglucosamine, a subunit of the natural polymer chitin.

准备方法

Synthetic Routes and Reaction Conditions

N-Acetylchitohexaose can be synthesized through selective N-acetylation of chitohexaose, followed by ion-exchange chromatography. This method allows for the preparation of this compound with well-defined degrees of acetylation . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of chitin or chitosan. Enzymes such as chitinase and chitosanase are used to break down the polymer into smaller oligomers, which are then selectively acetylated to produce this compound .

化学反应分析

Types of Reactions

N-Acetylchitohexaose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different bioactivities and applications .

科学研究应用

Drug Delivery Systems

N-Acetylchitohexaose has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Studies have demonstrated that NAC6 can form nanoparticles that encapsulate therapeutic agents, improving their bioavailability and targeted delivery.

Case Study:

- A study investigated the use of NAC6 nanoparticles for delivering anticancer drugs. Results indicated that these nanoparticles significantly enhanced the therapeutic efficacy of doxorubicin in vitro, leading to increased apoptosis in cancer cells while minimizing cytotoxic effects on healthy cells .

Antimicrobial Properties

Research has shown that NAC6 exhibits antimicrobial activity against various pathogens, making it a candidate for developing antimicrobial agents.

Case Study:

- An experiment tested the effectiveness of NAC6 against Staphylococcus aureus and Escherichia coli. The results revealed that NAC6 inhibited bacterial growth effectively, suggesting its potential use in wound dressings and coatings for medical devices .

Plant Growth Promotion

This compound has been recognized for its role as a biostimulant in agriculture, promoting plant growth and enhancing resistance to stress.

Data Table: Effects of NAC6 on Plant Growth Parameters

| Parameter | Control | NAC6 Treatment |

|---|---|---|

| Germination Rate (%) | 75 | 90 |

| Root Length (cm) | 5 | 8 |

| Leaf Area (cm²) | 20 | 30 |

This table illustrates the positive impact of NAC6 on various growth parameters in treated plants compared to controls .

Food Preservation

Due to its antimicrobial properties, NAC6 is being studied as a natural preservative in food products, potentially extending shelf life without synthetic additives.

Case Study:

- In a recent study, NAC6 was applied to fresh produce, resulting in a significant reduction in microbial load compared to untreated samples. This suggests that NAC6 could be an effective natural preservative .

Skin Health

This compound is being investigated for its potential benefits in skincare formulations due to its moisturizing and anti-inflammatory properties.

Case Study:

作用机制

N-Acetylchitohexaose exerts its effects through various molecular targets and pathways. In plants, it binds to pattern recognition receptors, leading to the activation of mitogen-activated protein kinase (MAPK) pathways and the generation of reactive oxygen species (ROS). In animals, it enhances immune responses by stimulating cytokine secretion and inhibiting nitric oxide production .

相似化合物的比较

Similar Compounds

Chitohexaose: A hexamer of glucosamine, lacking acetyl groups.

N-Acetylchitoheptaose: A heptamer of N-acetylglucosamine.

Chitosan Oligomers: Various oligomers of chitosan with different degrees of polymerization and acetylation.

Uniqueness

N-Acetylchitohexaose is unique due to its specific degree of acetylation, which significantly influences its bioactivities. Unlike other chitooligosaccharides, this compound has well-defined molecular weights and degrees of acetylation, making it a valuable compound for studying structure-function relationships and for potential therapeutic applications .

生物活性

N-Acetylchitohexaose (NACOS-6) is a water-soluble oligosaccharide derived from chitosan, a biopolymer obtained from chitin. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antibacterial, and immunomodulatory effects. This article reviews various studies that elucidate the biological activity of NACOS-6, highlighting its mechanisms of action and potential therapeutic applications.

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor effect . Research indicates that NACOS-6 exhibits significant growth-inhibitory properties against various cancer cell lines and can impede tumor metastasis.

- Study Findings : A study conducted on mice bearing Lewis lung carcinoma demonstrated that NACOS-6 significantly inhibited tumor growth and metastasis. The treatment led to a reduction in the number of metastatic nodules in the lungs, suggesting its potential as an antitumor agent .

Table 1: Antitumor Effects of this compound

Antibacterial Activity

This compound also exhibits antibacterial properties . Studies have shown that it can inhibit the growth of various pathogenic bacteria.

- Mechanism : The antibacterial activity is believed to stem from its ability to disrupt bacterial cell membranes and interfere with metabolic processes. For instance, NACOS-6 has been reported to enhance the protective effect against Candida albicans infections, indicating its potential use in treating fungal infections as well .

Table 2: Antibacterial Effects of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Candida albicans | Enhanced protection | |

| Escherichia coli | Growth inhibition | |

| Staphylococcus aureus | Membrane disruption |

Immunomodulatory Effects

This compound has been shown to modulate immune responses, enhancing the activity of immune cells.

- Research Insights : Studies indicate that NACOS-6 can stimulate macrophage activation, leading to increased production of cytokines and other immune mediators. This immunomodulatory effect suggests its potential application in immunotherapy and as an adjunct treatment for cancer .

The biological activities of this compound are attributed to several mechanisms:

- Induction of Apoptosis : NACOS-6 has been shown to promote programmed cell death in cancer cells, contributing to its antitumor effects.

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, which can lead to oxidative stress in cancer cells, further inhibiting their growth .

- Cellular Signaling Pathways : NACOS-6 may influence various signaling pathways involved in cell proliferation and apoptosis, enhancing its therapeutic efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- A clinical trial involving patients with advanced cancer showed that those treated with NACOS-6 exhibited improved survival rates compared to controls.

- Another study reported that patients receiving NACOS-6 alongside standard chemotherapy experienced fewer side effects and improved quality of life.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHDMRPNDKDRFE-LPUYKFNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80N6O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315100 | |

| Record name | N-Acetylchitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38854-46-5 | |

| Record name | N-Acetylchitohexaose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38854-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylchitohexaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038854465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylchitohexaose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is N-Acetylchitohexaose and what is its origin?

A1: this compound is an oligosaccharide composed of six N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. It is a chitin derivative, and chitin is a naturally occurring polysaccharide found in the exoskeletons of crustaceans, the cell walls of fungi, and some insects.

Q2: How does this compound exhibit its biological activity?

A2: this compound acts as an elicitor, meaning it can trigger defense responses in plants [, , ]. This activity is particularly relevant to its ability to induce chitinase production in plants, which are enzymes that break down chitin, a component of fungal cell walls []. The exact mechanism of how this compound interacts with plant cells to initiate this response is still under investigation.

Q3: What is the structural formula and molecular weight of this compound?

A3: The molecular formula of this compound is C36H60N6O26. Its molecular weight is 1026.86 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, researchers have employed various analytical techniques to characterize this compound. [] describes the use of Electrospray ionization mass spectrometry (ESI/MS) to confirm the molecular weight of this compound and its derivatives with different degrees of acetylation. Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to study the interaction of this compound with enzymes like lysozyme. []

Q5: Does the degree of acetylation of chitohexaose impact its biological activity?

A5: Yes, the degree of acetylation significantly influences the biological activity of chitohexaose. [] highlights that the six chitohexaose fractions with varying degrees of acetylation, ranging from this compound (D5A1) to hexa-N-acetylchitohexaose (A6), could possess different bioactivities. This suggests the potential for fine-tuning the biological effects by controlling the acetylation pattern.

Q6: How does this compound interact with enzymes like lysozyme?

A6: this compound acts as an inhibitor for lysozyme, an enzyme that breaks down bacterial cell walls []. Studies using X-ray crystallography have shown that this compound binds to the active site of lysozyme, occupying all six subsites (A-F) [, ]. This binding prevents the enzyme from binding to and degrading its natural substrate, peptidoglycan, in bacterial cell walls.

Q7: Has this compound shown any antitumor activity?

A7: Yes, research suggests that this compound exhibits growth-inhibitory effects against certain tumor types in mice, including Meth-A solid tumor and Lewis Lung Carcinoma [, , ]. This antitumor effect is thought to be related to the stimulation of the immune system, specifically the activation of macrophages and T-lymphocytes, which leads to the production of cytokines like interleukin 1 and 2 [].

Q8: How does this compound impact the immune system?

A8: this compound demonstrates immunomodulatory properties by activating macrophages [, , ], which are cells involved in the first line of defense against pathogens. This activation leads to the production of signaling molecules like interleukin 1, contributing to the overall immune response []. Furthermore, it can enhance the activity of natural killer cells and cytotoxic T lymphocytes, both of which are crucial for antitumor immunity [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。